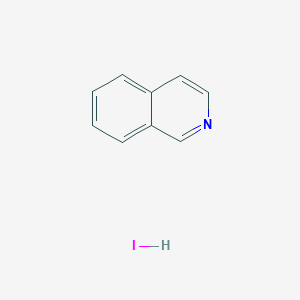

Isoquinoline hydroiodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

isoquinoline;hydroiodide |

InChI |

InChI=1S/C9H7N.HI/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H |

InChI Key |

GHESMRYCQSFSSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1.I |

Pictograms |

Irritant |

Synonyms |

isoquinoline isoquinoline conjugate acid isoquinoline hydrobromide isoquinoline hydrochloride isoquinoline hydroiodide isoquinoline sulfate (1:1) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structural Architecture & Synthesis of Isoquinoline Hydroiodide

Executive Summary

Isoquinoline hydroiodide (Isoquinolin-2-ium iodide) is the salt formed by the protonation of the isoquinoline nitrogen by hydroiodic acid. While often overshadowed by its hydrochloride counterpart in traditional organic synthesis, this compound has gained renewed critical importance in next-generation photovoltaics (perovskite solar cells) and corrosion inhibition . Its large, planar aromatic cation acts as a hydrophobic spacer in 2D perovskite lattices, stabilizing the crystal structure against moisture.

This guide provides a definitive technical breakdown of its crystallographic architecture, a self-validating synthesis protocol, and the spectroscopic markers required for purity verification.

Part 1: Molecular Architecture & Crystallography

The Fundamental Unit

The structure of isoquinoline hydroiodide is not merely a loose association of ions; it is defined by a specific proton-transfer event that alters the electronic landscape of the aromatic ring.

-

Cation: The isoquinolinium cation (

) is planar. The protonation occurs at the N-2 position . This disrupts the lone pair availability, increasing the positive charge density distributed across the pyridinium ring (C1-N2-C3). -

Anion: The iodide ion (

) acts as a soft, polarizable counter-ion. -

Interaction: The primary lattice-stabilizing force is the Charge-Assisted Hydrogen Bond (

).

Solid-State Packing (Lattice Logic)

Unlike spherical ions (e.g., NaCl), the planar nature of the isoquinolinium cation dictates anisotropic packing.

- Stacking: The aromatic rings stack in offset parallel layers to maximize orbital overlap while minimizing repulsion.

-

Anion Channels: Iodide ions typically occupy the channels between these aromatic stacks, bridging them via electrostatic interactions.

-

Crystal System: Analogous isoquinolinium salts typically crystallize in Monoclinic or Triclinic space groups (e.g.,

), driven by the need to accommodate the directional H-bond.

Structural Logic Diagram

The following diagram illustrates the causality between the molecular features and the resulting bulk properties.

Figure 1: Structural hierarchy of Isoquinoline Hydroiodide, detailing the transition from molecular protonation to lattice stabilization.

Part 2: Synthesis & Purification Protocol

Expertise Note: The reaction of isoquinoline with HI is exothermic. The primary challenge is not the formation of the salt, but preventing the oxidation of Iodide (

Materials

-

Isoquinoline: >97% purity (Distill if yellow/impure).

-

Hydroiodic Acid (HI): 57% aqueous solution (stabilized) OR 47% in water.

-

Solvent: Ethanol (Absolute) and Diethyl Ether (Anhydrous).

-

Stabilizer: Hypophosphorous acid (trace, optional to prevent oxidation).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Solvation | Dissolve 10 mmol Isoquinoline (1.29 g) in 10 mL cold Ethanol ( | Ethanol solubilizes the neutral amine but allows the salt to precipitate later. |

| 2. Acidification | Add 10.5 mmol HI (approx 1.4 mL of 57%) dropwise with vigorous stirring. | Exothermic Control: Dropwise addition prevents thermal degradation. Slight excess ensures full protonation. |

| 3. Precipitation | Stir for 30 mins at | The salt is insoluble in ether. This "anti-solvent" crashes the product out of solution. |

| 4. Filtration | Vacuum filter using a sintered glass funnel. Wash with cold ether ( | Removes unreacted amine and excess acid. |

| 5. Drying | Dry in a vacuum desiccator over | Critical: Heat + Air + Light = Oxidation ( |

Synthesis Workflow Diagram

Figure 2: Optimized synthesis workflow for high-purity Isoquinoline Hydroiodide.

Part 3: Characterization & Validation

To ensure the structure is correct and pure, the following spectroscopic markers must be validated.

NMR Spectroscopy ( NMR in DMSO- )

Protonation causes a distinct "downfield shift" (higher ppm) for protons adjacent to the nitrogen due to the electron-withdrawing effect of the positive charge.

| Position | Neutral Isoquinoline ( | Isoquinoline.HI Salt ( | Shift ( |

| H-1 (Singlet) | ~9.25 | ~9.70 - 9.90 | +0.55 (Diagnostic) |

| H-3 (Doublet) | ~8.50 | ~8.70 - 8.90 | +0.30 |

| N-H | N/A | ~14.0 - 15.0 | Broad singlet (Exchangeable) |

FTIR Spectroscopy

-

N-H Stretch: A broad, intense band appears in the 2400–3000 cm⁻¹ region (characteristic of ammonium salts), often overlapping with C-H stretches.

-

C=N / C=C Stretch: Shifts to slightly higher frequencies (~1630-1640 cm⁻¹) compared to the neutral base due to increased ring rigidity.

Part 4: Functional Applications

Perovskite Solar Cells (PSC)

Isoquinoline hydroiodide is increasingly used in 2D Perovskite Engineering .

-

Mechanism: The large isoquinolinium cation (

) is too bulky to fit inside the 3D perovskite cage ( -

Benefit: The hydrophobic aromatic ring repels water, significantly enhancing the moisture stability of the solar cell [1].

-

Passivation: It is also used as a surface passivation layer, where the iodide fills surface vacancies and the cation blocks electron recombination.

Corrosion Inhibition

The salt acts as an adsorption-type inhibitor in acidic media (e.g., pickling of steel).

-

Mechanism: The planar cation adsorbs flat onto the metal surface via

-electrons, creating a barrier that prevents acid attack. The iodide ion exhibits a synergistic effect, enhancing the adsorption of the cation [2].

References

-

Zhang, H., et al. (2019). "Aromatic Ammonium Salts for Efficient and Stable Perovskite Solar Cells." Advanced Energy Materials. (General reference for aromatic salts in PSCs).

-

Obot, I. B., et al. (2011). "Isoquinoline derivatives as effective corrosion inhibitors for mild steel in 1 M HCl." Corrosion Science.

-

PubChem Database. (2023). "Isoquinoline Hydroiodide Compound Summary." National Library of Medicine.

An In-Depth Technical Guide to Isoquinoline Hydroiodide (CAS No. 58142-67-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoquinoline hydroiodide, a key intermediate and building block in synthetic organic chemistry and drug discovery. The guide covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and characteristic spectroscopic data for its unambiguous identification. Furthermore, it delves into the reactivity of the isoquinolinium core and its significance in the synthesis of more complex molecular architectures. A special focus is placed on the role of the isoquinoline scaffold in medicinal chemistry, with an illustrative example of its interaction with the PI3K/Akt/mTOR signaling pathway, a critical target in cancer therapy. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline motif, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and natural product synthesis.[1] It forms the core of a vast number of biologically active compounds, including alkaloids like papaverine and morphine. The inherent structural features of the isoquinoline ring system allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties.[2][3] Isoquinoline and its derivatives, therefore, represent a cornerstone in the development of novel therapeutic agents.

Isoquinoline hydroiodide, as the salt of the parent isoquinoline base, serves as a stable and readily handleable precursor in many synthetic transformations. The quaternization of the nitrogen atom to form the isoquinolinium salt enhances its reactivity towards nucleophiles and makes it a versatile intermediate for the construction of complex heterocyclic systems.[4]

Chemical Identity and Properties

Chemical Structure and CAS Number

-

Chemical Name: Isoquinoline hydroiodide

-

Synonyms: Isoquinolinium iodide

-

Molecular Formula: C₉H₈IN

-

Molecular Weight: 257.07 g/mol

-

CAS Number: 58142-67-9

The parent compound, isoquinoline, is a structural isomer of quinoline, with the nitrogen atom located at position 2 of the bicyclic system.[5]

-

Chemical Name (Parent): Isoquinoline

-

CAS Number (Parent): 119-65-3

Physical and Chemical Properties

A summary of the key physical and chemical properties of isoquinoline and its hydroiodide salt is presented in Table 1. Isoquinoline is a colorless to slightly yellow oily liquid or low-melting solid with a characteristic aromatic odor.[5][6] As a weak base (pKa of 5.14), it readily forms salts with strong acids like hydroiodic acid.[5]

| Property | Isoquinoline | Isoquinoline Hydroiodide | References |

| Appearance | Colorless to pale yellow liquid or solid | Crystalline solid | [5][6] |

| Molecular Formula | C₉H₇N | C₉H₈IN | |

| Molecular Weight | 129.16 g/mol | 257.07 g/mol | [5] |

| Melting Point | 26-28 °C | Not readily available | [5] |

| Boiling Point | 242-243 °C | Decomposes | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents and dilute acids | Soluble in water and polar organic solvents | [7][5] |

| pKa (of the conjugate acid) | 5.14 | Not applicable | [5] |

Synthesis and Characterization

Synthesis of the Isoquinoline Core

The isoquinoline framework can be constructed through several named reactions in organic chemistry. The choice of method often depends on the desired substitution pattern on the final molecule. Two of the most classical and widely used methods are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.

This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to yield a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the fully aromatic isoquinoline.[7][8]

Experimental Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Intermediate

-

Acylation: To a solution of a substituted β-phenylethylamine in a suitable solvent (e.g., dichloromethane or toluene), add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine or pyridine) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-acyl-β-phenylethylamine.

-

Cyclization: Dissolve the crude amide in a high-boiling solvent like toluene.

-

Add a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction and carefully quench with ice-water.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate to yield the crude 3,4-dihydroisoquinoline.

-

Purify the product by column chromatography or crystallization.

This method provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with an aminoacetal.[5]

Conceptual Workflow: Pomeranz-Fritsch Reaction

Caption: Workflow of the Pomeranz-Fritsch reaction.

Synthesis of Isoquinoline Hydroiodide

The preparation of isoquinoline hydroiodide is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of Isoquinoline Hydroiodide

-

Dissolution: Dissolve a known amount of isoquinoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethanol, in a round-bottom flask.

-

Acidification: While stirring, slowly add a stoichiometric equivalent of hydroiodic acid (HI) dropwise to the isoquinoline solution. The reaction is exothermic.

-

Precipitation: The isoquinoline hydroiodide salt will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the resulting crystalline solid under vacuum to obtain pure isoquinoline hydroiodide.

Spectroscopic Characterization

The identity and purity of isoquinoline hydroiodide can be confirmed using various spectroscopic techniques.

| Position | ¹H NMR (ppm, approximate) | ¹³C NMR (ppm, approximate) |

| 1 | 9.5 - 10.0 | 150 - 155 |

| 3 | 8.0 - 8.5 | 135 - 140 |

| 4 | 8.5 - 9.0 | 145 - 150 |

| 5 | 8.0 - 8.5 | 125 - 130 |

| 6 | 7.8 - 8.2 | 128 - 132 |

| 7 | 7.9 - 8.3 | 130 - 135 |

| 8 | 8.2 - 8.6 | 120 - 125 |

| 4a | - | 130 - 135 |

| 8a | - | 135 - 140 |

Note: These are estimated chemical shifts based on related compounds and the expected effects of protonation. Actual values may vary depending on the solvent and other experimental conditions.

The IR spectrum of isoquinolinium iodide will exhibit characteristic bands corresponding to the vibrations of the aromatic rings and the N-H bond. Key expected absorptions are detailed in a study on the infrared spectra of isoquinolinium cations.[11]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | ~1630 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

In mass spectrometry, isoquinoline hydroiodide will typically show the molecular ion of the isoquinoline free base (m/z = 129) as the base peak, as the hydroiodide salt will likely dissociate under the ionization conditions. The iodide ion may also be observed depending on the ionization technique used.

Reactivity and Applications in Synthesis

Isoquinolinium salts, including the hydroiodide, are valuable intermediates in organic synthesis. The positive charge on the nitrogen atom activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C-1 position. This reactivity is exploited in the synthesis of a variety of substituted isoquinoline derivatives.[4]

Recent research has demonstrated the utility of isoquinolinium iodide salts in transition-metal-catalyzed reactions. For example, they have been used in the synthesis of 4-iodoisoquinolin-1(2H)-ones through a rhodium-catalyzed 1,4-bisfunctionalization.[12] Additionally, they can undergo sequential iodination and amidation reactions.[4] The iodide counter-ion itself can also play a role in the reaction mechanism.[13]

Relevance in Drug Development: Targeting the PI3K/Akt/mTOR Pathway

The isoquinoline scaffold is a recurring motif in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, developing inhibitors of this pathway is a major focus of modern cancer drug discovery.

A number of isoquinoline-based compounds have been investigated as inhibitors of PI3K, Akt, and mTOR. The planar aromatic structure of the isoquinoline ring can engage in π-stacking interactions with aromatic amino acid residues in the active site, while the nitrogen atom can act as a hydrogen bond acceptor. By modifying the substituents on the isoquinoline core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Signaling Pathway: PI3K/Akt/mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline-based compounds.

Safety and Handling

Isoquinoline and its salts should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Isoquinoline hydroiodide is a fundamentally important compound for researchers in organic synthesis and medicinal chemistry. Its straightforward preparation, stability, and enhanced reactivity as an isoquinolinium salt make it a valuable precursor for the synthesis of a wide range of complex and biologically active molecules. The continued exploration of the chemistry of isoquinoline and its derivatives, including the hydroiodide salt, will undoubtedly lead to the discovery of new therapeutic agents and innovative synthetic methodologies.

References

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Nuclear magnetic resonance and X-ray stereochemical studies on 1-benzyltetrahydroisoquinolinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Isoquinoline Hydroiodide from Isoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis of isoquinoline hydroiodide from isoquinoline. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the fundamental principles of the reaction, provides a detailed and field-tested experimental protocol, and outlines robust methods for the characterization of the final product. The synthesis is a classic acid-base reaction, offering a high-yield and straightforward route to this important isoquinolinium salt. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Isoquinoline and its Salts

Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline.[1][2] Its molecular structure consists of a benzene ring fused to a pyridine ring.[1] This scaffold is of paramount importance in medicinal chemistry, as it forms the core of numerous natural alkaloids with significant biological activities, such as morphine and papaverine.[3][4] The basicity of isoquinoline, conferred by the lone pair of electrons on the nitrogen atom (pKa of the conjugate acid is 5.14), allows it to readily form salts upon treatment with strong acids.[1][2]

The formation of isoquinolinium salts, such as the hydroiodide, is a critical transformation in drug development and organic synthesis. Salt formation can significantly alter the physicochemical properties of the parent molecule, including solubility, melting point, and stability, which are crucial parameters for pharmaceutical formulation and application. Isoquinolinium salts also serve as versatile intermediates in a variety of chemical transformations.

The Chemistry of Synthesis: An Acid-Base Approach

The synthesis of isoquinoline hydroiodide is a quintessential acid-base reaction. The nitrogen atom in the isoquinoline ring acts as a Lewis base, donating its lone pair of electrons to a proton (H⁺) from the strong acid, hydriodic acid (HI). This protonation results in the formation of the isoquinolinium cation and the iodide anion, which are held together by electrostatic attraction to form the isoquinoline hydroiodide salt.

The reaction is typically rapid and proceeds with high efficiency due to the favorable thermodynamics of neutralizing a base with a strong acid. The choice of solvent is an important consideration to facilitate the reaction and subsequent isolation of the product.

Reaction Mechanism

The mechanism is a direct proton transfer from the hydriodic acid to the nitrogen atom of the isoquinoline.

Caption: Reaction of Isoquinoline with Hydriodic Acid.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, providing a self-validating framework for the synthesis of high-purity isoquinoline hydroiodide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isoquinoline | Reagent Grade, ≥97% | Sigma-Aldrich, Acros Organics, etc. | Should be a colorless to pale yellow liquid or solid.[5] |

| Hydriodic Acid | 57% in H₂O, Reagent Grade | Sigma-Aldrich, Fisher Scientific, etc. | Corrosive and light-sensitive. Handle with care. |

| Ethanol | Anhydrous, ≥99.5% | Standard laboratory supplier | |

| Diethyl Ether | Anhydrous, ≥99.7% | Standard laboratory supplier | Flammable. |

Equipment

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (38.7 mmol) of isoquinoline in 25 mL of ethanol. Stir until the isoquinoline is completely dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to control the exothermic nature of the acid-base neutralization.

-

Acid Addition: While vigorously stirring the cooled isoquinoline solution, slowly add 6.5 mL (approximately 50.3 mmol, 1.3 equivalents) of 57% hydriodic acid dropwise using a dropping funnel over a period of 15-20 minutes. A voluminous white or off-white precipitate of isoquinoline hydroiodide will form immediately. The slow addition prevents excessive heat generation which could lead to side reactions or reduced yield.

-

Reaction Completion: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of 15 mL of cold diethyl ether. This step is critical for removing any unreacted starting materials and residual acid, as isoquinoline hydroiodide is sparingly soluble in diethyl ether.

-

Drying: Dry the purified isoquinoline hydroiodide in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high, in the range of 90-95%.

Purification by Recrystallization (Optional)

For obtaining a product of the highest purity, recrystallization can be performed.[6]

-

Dissolve the crude isoquinoline hydroiodide in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized isoquinoline hydroiodide.

Physical Properties

| Property | Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be sharp and significantly higher than that of isoquinoline (26-28 °C). The hydrochloride salt has a melting point of 209 °C, and the hydroiodide is expected to be in a similar range.[1][7] |

| Solubility | Soluble in water and lower alcohols (e.g., ethanol, methanol). Sparingly soluble in non-polar organic solvents like diethyl ether and hydrocarbons. |

Spectroscopic Analysis

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 2400-3200 cm⁻¹ corresponding to the stretching vibration of the newly formed N⁺-H bond in the isoquinolinium cation. This is a key indicator of successful salt formation.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.[8]

-

Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations within the aromatic isoquinoline ring system.[9]

NMR spectroscopy is the most powerful tool for the structural elucidation of the product. The protonation of the nitrogen atom leads to significant changes in the chemical shifts of the protons, particularly those on the heterocyclic ring.

-

¹H NMR: The protons on the carbon atoms adjacent to the protonated nitrogen (C1 and C3) are expected to be significantly deshielded and shift downfield compared to the parent isoquinoline. The N-H proton will likely appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent.

-

¹³C NMR: Similar to the proton spectrum, the carbon atoms of the heterocyclic ring, especially C1 and C3, will experience a downfield shift upon protonation due to the increased positive charge on the nitrogen atom.

Safety and Handling Precautions

-

Isoquinoline: Harmful if swallowed and toxic in contact with skin.[10] It causes skin and serious eye irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydriodic Acid: Highly corrosive and causes severe skin burns and eye damage.[11] It is also toxic if inhaled. Always handle in a fume hood with appropriate PPE.

-

Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during its use.

Conclusion

The synthesis of isoquinoline hydroiodide from isoquinoline and hydriodic acid is a robust, high-yielding, and straightforward acid-base reaction. This technical guide provides a comprehensive and practical framework for its successful execution and characterization in a laboratory setting. The detailed protocol, coupled with an understanding of the underlying chemical principles and safety precautions, will enable researchers to confidently prepare this important isoquinolinium salt for its various applications in organic synthesis and medicinal chemistry.

References

-

Phosphite mediated molecular editing via switch to meta-C−H alkylation of isoquinolines: emergence of a distinct photochemical[1][9] N to C rearrangement. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Isoquinoline - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

An, J., et al. (2018). 1H and 13C NMR Assignments for (N-methyl)- (−)-(α)- and (N-methyl)-(−)-(β)-isosparteinium iodide. CORE. Retrieved from [Link]

-

Isoquinoline - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Rsc.org. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Purification of isoquinoline. (1989).

-

Synthesis of isoquinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Purification of isoquinoline. (1947). U.S.

-

Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from [Link]

- Preparation method of isoquinoline derivative. (2021).

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Purification of an Unknown Solid By Recrystallization and Identification By Melting Point | CHEM 2130 | Lab Reports Organic Chemistry | Docsity. (2009, August 17). Docsity. Retrieved from [Link]

-

A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012, December 7). National Center for Biotechnology Information. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020, February 23). YouTube. Retrieved from [Link]

-

Isoquinoline. (n.d.). Retrieved from [Link]

-

13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. (n.d.). Retrieved from [Link]

-

FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

FTIR for pure HA sodium salt showing its characteristic peaks.... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. docsity.com [docsity.com]

- 7. guidechem.com [guidechem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mmsl.cz [mmsl.cz]

An In-depth Technical Guide to the Solubility of Isoquinoline Hydroiodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of isoquinoline hydroiodide in various organic solvents. As a Senior Application Scientist, the focus here is not merely on presenting data but on elucidating the underlying principles and providing robust experimental methodologies. This document is structured to empower researchers to both predict and empirically determine solubility, a critical parameter in chemical synthesis, purification, and pharmaceutical formulation.

Introduction: The Significance of Isoquinoline Hydroiodide and Its Solubility

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural alkaloids and synthetic compounds with significant biological activities, including antimalarial, antimicrobial, and antitumor properties.[1][2] The hydroiodide salt of isoquinoline is a common form for handling and storage, and its solubility characteristics are paramount for its application in various chemical processes. Understanding the solubility of isoquinoline hydroiodide in organic solvents is crucial for:

-

Reaction Chemistry: Ensuring that the substrate is sufficiently soluble in the reaction medium for efficient transformation.

-

Purification and Crystallization: Selecting appropriate solvent systems for crystallization to obtain the desired polymorph and purity.

-

Pharmaceutical Formulation: Developing suitable delivery systems where the active pharmaceutical ingredient (API) is in a bioavailable form.

This guide will delve into the theoretical underpinnings of solubility for an ionic compound like isoquinoline hydroiodide and provide detailed protocols for its experimental determination and quantification.

Theoretical Framework for Solubility

The dissolution of a crystalline ionic solid, such as isoquinoline hydroiodide, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall free energy change of dissolution (ΔG_sol) determines the solubility. This process can be conceptually broken down into two main energetic contributions, as illustrated in the diagram below.

Caption: Thermodynamic cycle of dissolution for an ionic compound.

-

Lattice Energy (ΔH_lattice): This is the energy required to break apart one mole of the crystalline solid into its constituent gaseous ions (isoquinolinium⁺ and I⁻).[3][4][5] It is an endothermic process (ΔH > 0) and is influenced by the strength of the electrostatic forces within the crystal lattice, which in turn depend on ionic size and charge.[3]

-

Solvation Enthalpy (ΔH_solvation): This is the energy released when the gaseous ions are solvated by the solvent molecules.[6][7][8] It is an exothermic process (ΔH < 0) resulting from the formation of favorable ion-dipole or other intermolecular interactions between the ions and the solvent.

The enthalpy of solution (ΔH_solution) is the net result of these two processes. For a substance to dissolve, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.

Key Factors Influencing Solubility in Organic Solvents

The adage "like dissolves like" is a useful starting point, but a more nuanced understanding of intermolecular forces is required for scientific applications.[1][2][9]

-

Solvent Polarity: Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a permanent dipole moment and can act as hydrogen bond donors. They are generally effective at solvating both the isoquinolinium cation (through ion-dipole interactions) and the iodide anion (through hydrogen bonding).

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents possess a permanent dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are effective at solvating the cation via ion-dipole interactions but are less effective at solvating the anion compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have a low dielectric constant and no significant dipole moment. They are generally poor solvents for ionic compounds like isoquinoline hydroiodide as they cannot effectively overcome the lattice energy.

-

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.

-

If the dissolution process is endothermic (ΔH_solution > 0), increasing the temperature will increase the solubility.

-

If the dissolution process is exothermic (ΔH_solution < 0), increasing the temperature will decrease the solubility. For most salts, the dissolution is endothermic, so solubility tends to increase with temperature.[10]

-

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

This protocol is designed for determining the solubility of isoquinoline hydroiodide in a single organic solvent. It should be performed in triplicate for each solvent.

Materials and Reagents:

-

Isoquinoline hydroiodide (high purity)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE for organic solvent compatibility)

-

Syringes

Equipment:

-

Analytical balance

-

Shaker incubator capable of maintaining a constant temperature

-

Vortex mixer

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation:

-

Add an excess amount of isoquinoline hydroiodide to a scintillation vial. An excess is crucial to ensure a saturated solution is formed. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Accurately add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time to ensure equilibrium is reached. For thermodynamic solubility, 24 to 48 hours is typically recommended.[11][12] It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

-

Quantify the concentration of isoquinoline hydroiodide in the diluted sample using a pre-established calibration curve.

-

Analytical Quantification Methods

Accurate quantification of the dissolved isoquinoline hydroiodide is essential for reliable solubility data. UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two common and effective techniques.[14][15][16][17]

UV-Vis Spectrophotometry

This method is rapid and straightforward, provided that no other components in the solution absorb at the same wavelength as isoquinoline.

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λ_max):

-

Prepare a dilute solution of isoquinoline hydroiodide in the solvent of interest.

-

Scan the solution using the spectrophotometer to find the λ_max.[15]

-

-

Prepare Calibration Standards:

-

Prepare a stock solution of isoquinoline hydroiodide of known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five standards of different concentrations.

-

-

Generate a Calibration Curve:

-

Measure the absorbance of each standard at the predetermined λ_max.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.

-

-

Measure the Sample:

-

Measure the absorbance of the diluted filtrate from the solubility experiment.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculate the Solubility:

-

Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of isoquinoline hydroiodide in the solvent.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is particularly useful when the sample matrix is complex. A reversed-phase HPLC method is generally suitable for isoquinoline analysis.[14][16][18][19]

Protocol:

-

Develop an HPLC Method:

-

Column: A C18 reversed-phase column is a common choice.[14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be adjusted to ensure good peak shape.[16]

-

Detection: A UV detector set to an appropriate wavelength (e.g., 280 nm) can be used.[16]

-

Optimize the mobile phase composition and flow rate to achieve good separation and a reasonable retention time for the isoquinoline peak.

-

-

Prepare Calibration Standards:

-

Prepare a stock solution and a series of dilutions as described for the UV-Vis method, using the mobile phase as the diluent.

-

-

Generate a Calibration Curve:

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create the calibration curve.

-

-

Analyze the Sample:

-

Inject the diluted filtrate from the solubility experiment.

-

Determine the concentration from the calibration curve based on the peak area of the sample.

-

-

Calculate the Solubility:

-

Multiply the determined concentration by the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled in a clear and organized manner. Below is a template for presenting the results.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Note: The molecular weight of isoquinoline hydroiodide is approximately 257.08 g/mol .

Interpreting this data in the context of the solvent properties and the theoretical principles discussed earlier will provide valuable insights into the dissolution behavior of isoquinoline hydroiodide. For instance, a higher solubility in polar protic solvents compared to polar aprotic solvents would suggest that hydrogen bonding with the iodide anion plays a significant role in the solvation process.

Conclusion

References

A comprehensive list of references will be compiled based on the citations used throughout this guide. The URLs will be verified for accessibility.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Lattice energy - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Lattice Energy - GeeksforGeeks [geeksforgeeks.org]

- 6. Enthalpies of formation and solvation of some organic anions - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. wisdomlib.org [wisdomlib.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bkcs.kchem.org [bkcs.kchem.org]

- 17. mdpi.com [mdpi.com]

- 18. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. khu.elsevierpure.com [khu.elsevierpure.com]

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous alkaloids and synthetic compounds with significant biological activity.[1] The manipulation of their physicochemical properties, such as solubility and crystallinity, is often achieved through salt formation. While hydrochloride and other salts of isoquinoline are well-documented, isoquinoline hydroiodide remains a less characterized entity. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of isoquinoline hydroiodide, offering valuable insights for its synthesis, handling, and application in research and development.

I. Molecular Structure and Properties of the Parent Compound: Isoquinoline

To understand the properties of isoquinoline hydroiodide, it is essential to first consider the characteristics of the free base, isoquinoline.

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1] The nitrogen atom is located at position 2.[1]

Physical Properties of Isoquinoline

Pure isoquinoline is a colorless to pale yellow, hygroscopic liquid or solid with a low melting point.[1][2][3] Upon storage, it can develop a brownish hue.[1][4][5] It possesses a characteristic, somewhat pungent odor.[1][2][5]

| Property | Value |

| Molecular Formula | C₉H₇N |

| Molar Mass | 129.16 g/mol |

| Appearance | Colorless to pale yellow or brownish liquid/solid[1][2][3][4][5] |

| Melting Point | 26-28 °C[1][4][6] |

| Boiling Point | 242-243 °C[1][4][6] |

| Solubility | Sparingly soluble in water, soluble in dilute acids and common organic solvents.[1][3][7] |

| pKa (of the conjugate acid) | 5.14 |

II. Isoquinoline Hydroiodide: Physical Appearance and Properties

Direct, published data on the physical appearance of pure, unsubstituted isoquinoline hydroiodide is scarce. However, based on the known properties of amine hydrohalide salts and the limited data on substituted derivatives, we can establish a well-grounded profile.

Expected Physical Appearance

Amine hydroiodide salts are typically crystalline solids. Given that pure isoquinoline is colorless to pale yellow, its hydroiodide salt is expected to be a white, off-white, or pale yellow crystalline solid or powder . The presence of impurities or degradation upon exposure to light and air could lead to a yellowish-brown discoloration, a common characteristic of iodide salts.

Known Data for a Substituted Derivative

A concrete example from the literature is 5-chloro-8-nitro-isoquinoline hydro-iodide , which has a reported melting point in the range of 161-165°C .[8] This confirms the formation of stable, crystalline hydroiodide salts of the isoquinoline scaffold.

III. Synthesis of Isoquinoline Hydroiodide

The preparation of isoquinoline hydroiodide is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the isoquinoline ring acts as a base, accepting a proton from hydroiodic acid.

General Synthetic Protocol

-

Dissolution: Dissolve isoquinoline in a suitable anhydrous organic solvent, such as diethyl ether or ethanol, in a flask.

-

Acid Addition: Slowly add a stoichiometric amount of concentrated or anhydrous hydroiodic acid (HI) to the stirred isoquinoline solution. The reaction is exothermic, so cooling the flask in an ice bath is recommended.

-

Precipitation: The isoquinoline hydroiodide salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying: Dry the purified isoquinoline hydroiodide under vacuum to remove residual solvent.

Diagram of the Synthesis Workflow

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 5. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]

- 6. Frontiers | Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures [frontiersin.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. prepchem.com [prepchem.com]

Distinguishing Isomeric Scaffolds: A Comparative Analysis of Quinoline and Isoquinoline Hydroiodide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and isoquinoline represent two fundamental heterocyclic aromatic scaffolds, each comprising a benzene ring fused to a pyridine ring.[1][2] As structural isomers, they share the same chemical formula, C₉H₇N, yet the seemingly minor difference in the position of the nitrogen atom—position 1 in quinoline versus position 2 in isoquinoline—imparts significant variations in their electronic distribution, chemical reactivity, and biological activity.[1][2] These differences are foundational to their widespread and distinct applications in medicinal chemistry and materials science.[3][4][5][6]

The formation of salts, such as hydroiodides, is a critical step in drug development to enhance properties like solubility, stability, and bioavailability.[7] Understanding the core differences between quinoline hydroiodide and isoquinoline hydroiodide is therefore not merely an academic exercise but a practical necessity for researchers aiming to harness these scaffolds for novel applications. This guide provides an in-depth comparative analysis of their structural, spectroscopic, and physicochemical properties, offering field-proven insights and detailed experimental methodologies.

Part 1: The Parent Heterocycles: A Foundation of Isomeric Differences

A thorough understanding of the hydroiodide salts begins with a comparative analysis of the parent molecules. The location of the nitrogen atom's lone pair of electrons, which is not involved in the aromatic system, governs the fundamental properties of each isomer.[8]

Structural and Electronic Properties

The primary distinction lies in the placement of the nitrogen atom. This variance alters the molecule's symmetry and electron density distribution, which in turn affects its polarity and basicity.[1] Isoquinoline possesses a higher dipole moment and is generally a stronger base than quinoline.[8][9][10] The greater basicity of isoquinoline is often attributed to the steric environment of the nitrogen's lone pair; in quinoline, the peri-hydrogen at the C-8 position can create steric hindrance for protonation, a factor less pronounced in isoquinoline.

| Property | Quinoline | Isoquinoline | Rationale for Difference |

| IUPAC Name | 1-Benzopyridine | 2-Benzazine | Reflects the position of the nitrogen atom in the fused ring system.[10][11] |

| pKa (of conjugate acid) | 4.85 - 4.94 | 5.14 - 5.42 | The lone pair on isoquinoline's nitrogen is more sterically accessible for protonation.[10][12] |

| Dipole Moment (μ) | 2.02 D | 2.53 D | The vector sum of bond dipoles differs due to the asymmetric placement of the nitrogen atom.[13] |

| Appearance | Colorless to yellow liquid | Colorless to yellow liquid/solid | Both are hygroscopic and can darken upon exposure to light and air.[10][11] |

Table 1: Comparative Physicochemical Properties of Quinoline and Isoquinoline.

Spectroscopic Fingerprints

The distinct electronic environments in quinoline and isoquinoline lead to unique spectroscopic signatures, which are crucial for their identification and characterization.[1]

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the protons on the pyridine ring are most affected. For quinoline, the proton at C-2 is significantly deshielded due to its proximity to the electronegative nitrogen.[14] In isoquinoline, the protons at C-1 and C-3 are the most deshielded.[1] These differences provide a clear method for distinguishing the two isomers.

| Position | Quinoline (δ, ppm in CDCl₃) | Isoquinoline (δ, ppm in CDCl₃) |

| H-1 | - | 9.22 |

| H-2 | 8.90 | - |

| H-3 | 7.38 | 7.58 |

| H-4 | 8.12 | 8.50 |

| H-5 | 7.75 | 7.80 |

| H-6 | 7.52 | 7.62 |

| H-7 | 7.65 | 7.70 |

| H-8 | 8.05 | 7.95 |

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.[1]

-

Infrared (IR) Spectroscopy: Both molecules exhibit characteristic absorption bands for C-H and C=C aromatic stretching and bending vibrations.[1] The key differences often lie in the fingerprint region (below 1500 cm⁻¹), where the unique skeletal vibrations for each isomer can be observed.

Chemical Reactivity

The position of the electron-withdrawing nitrogen atom dictates the preferred sites for electrophilic and nucleophilic attack.[8]

-

Electrophilic Aromatic Substitution (EAS): The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs preferentially on the electron-rich benzene ring, typically at positions C-5 and C-8 for both isomers.[9][15]

-

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated for nucleophilic attack. In quinoline, nucleophilic substitution occurs at C-2 and C-4.[8] In isoquinoline, the attack is highly favored at the C-1 position.[15][16] This difference is a cornerstone of their synthetic utility.

Part 2: Quinoline and Isoquinoline Hydroiodides: Synthesis and Characterization

The formation of hydroiodide salts proceeds via a straightforward acid-base reaction where the nitrogen atom of the heterocycle is protonated by hydriodic acid (HI).[15][17] The resulting quinolinium and isoquinolinium cations, paired with the iodide anion, exhibit distinct properties from their parent bases.

Synthesis of Hydroiodide Salts

The synthesis is typically achieved by treating a solution of the parent heterocycle with a solution of hydriodic acid, followed by isolation of the precipitated salt. The choice of solvent is critical to ensure high yield and purity; solvents in which the starting material is soluble but the salt is not are ideal.

Experimental Protocol 1: Synthesis of Quinolinium Hydroiodide

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.29 g (10 mmol) of quinoline in 20 mL of anhydrous ethanol with magnetic stirring.

-

Acidification: Cool the solution in an ice bath. Slowly add 1.70 g (10 mmol) of 57% hydriodic acid dropwise over 5 minutes. The formation of a precipitate should be observed.

-

Causality: Slow, cooled addition is crucial to control the exothermic reaction and promote the formation of well-defined crystals rather than an amorphous solid.

-

-

Precipitation & Aging: Continue stirring the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Self-Validation: The use of a volatile, non-polar solvent like ether for washing ensures that the desired ionic salt is not dissolved while effectively removing non-polar impurities.

-

-

Drying: Dry the crystalline solid under vacuum at room temperature for 12 hours to yield quinolinium hydroiodide.

Experimental Protocol 2: Synthesis of Isoquinolinium Hydroiodide

This protocol is identical to the one for quinoline, substituting isoquinoline on an equimolar basis. For example, a procedure for synthesizing 5-chloro-8-nitro-isoquinoline hydroiodide involves reacting the parent compound with concentrated hydriodic acid.[18]

Physicochemical and Spectroscopic Differences

Protonation to form the hydroiodide salt significantly alters the properties of the molecules.

| Property | Quinolinium Hydroiodide | Isoquinolinium Hydroiodide | Key Difference |

| Melting Point (°C) | 133-135 | 161-165 (for 5-chloro-8-nitro derivative)[18] | The difference in crystal lattice energy, arising from distinct packing and hydrogen bonding, leads to different melting points. |

| Solubility | Generally soluble in polar solvents (e.g., water, methanol), less soluble in non-polar solvents. | Similar solubility profile to the quinolinium salt. | Minor differences may arise due to packing efficiency and solvation energies. |

| ¹H NMR | Protons alpha to the nitrogen (H-2, H-8) show a significant downfield shift upon protonation. | Protons alpha to the nitrogen (H-1, H-3) show a significant downfield shift. | The N-H proton itself will appear as a broad singlet, often far downfield. |

| IR Spectroscopy | Appearance of a broad N-H⁺ stretching band, typically in the 2400-3200 cm⁻¹ region. | Appearance of a similar broad N-H⁺ stretching band. | The exact position and shape of this band can be sensitive to the hydrogen-bonding environment in the crystal. |

Table 3: Comparative Properties of Quinoline and Isoquinoline Hydroiodide Salts.

Crystallographic Analysis: The Definitive Difference

While spectroscopic methods are excellent for confirmation, single-crystal X-ray diffraction (XRD) provides the unambiguous structural proof and reveals the most fundamental differences at the molecular level. The key distinction in the crystal structures of their hydroiodide salts is the location of the hydrogen bond donor (the N-H⁺ group).

-

In quinolinium hydroiodide , the N1-H⁺ group will form a hydrogen bond with an iodide anion or a solvent molecule. The geometry of this interaction will influence the packing of the planar quinolinium cations.

-

In isoquinolinium hydroiodide , the N2-H⁺ group is the hydrogen bond donor. Its different location relative to the fused benzene ring results in a completely different set of intermolecular interactions and, consequently, a distinct crystal lattice.[19][20]

This leads to different unit cell parameters, space groups, and solid-state properties.

Part 3: Implications in Pharmaceutical and Materials Science

The distinct properties of quinoline and isoquinoline hydroiodides directly influence their application.

Role in Drug Development

Both quinoline and isoquinoline are "privileged scaffolds" in medicinal chemistry, forming the core of numerous drugs.[5][21][22]

-

Quinoline-based drugs are famous for their antimalarial activity (e.g., quinine, chloroquine) but also include antibacterial and anticancer agents.[3][5][23]

-

Isoquinoline-based drugs are found in analgesics, antihypertensives, and antimicrobial agents, with many natural alkaloids like papaverine being derivatives.[4][10][21]

The choice between a quinolinium or isoquinolinium salt for a drug candidate is not arbitrary. The specific three-dimensional shape of the cation and its hydrogen bonding potential can affect how the drug interacts with its biological target and its formulation properties. The iodide counter-ion itself can also influence the overall character of the active pharmaceutical ingredient (API).

Applications in Materials Science

The ionic nature of these salts makes them candidates for various materials science applications. They can be used as:

-

Corrosion Inhibitors: The organic cations can adsorb onto metal surfaces, forming a protective layer.[11]

-

Catalysts: The nitrogen center can act as a Lewis base or be part of a ligand system in catalysis.[6]

-

Organic Conductors: When paired with suitable anions, these salts can form charge-transfer complexes with interesting electronic properties.

The different geometries of the quinolinium and isoquinolinium cations can lead to materials with different packing efficiencies, thermal stabilities, and electronic properties, allowing for fine-tuning of material characteristics.

Conclusion

While quinoline and isoquinoline hydroiodide are salts of simple structural isomers, the positional difference of the nitrogen atom instigates a cascade of variations in their fundamental properties. From basicity and reactivity to spectroscopic signatures and crystal packing, these differences are distinct and measurable. For researchers in drug development and materials science, a deep appreciation of these nuances is paramount. It enables accurate identification, informs synthetic strategy, and ultimately allows for the rational design of novel molecules and materials with tailored functions. The experimental protocols and comparative data provided in this guide serve as a robust framework for navigating the chemistry of these vital heterocyclic systems.

References

-

Scribd. (n.d.). Quinoline vs Isoquinoline: Structures & Reactions. Retrieved from [Link]

-

Brainly. (2023, August 25). Determine the basicity order of the following compounds: Indole Quinoline Isoquinoline Pyridine. Retrieved from [Link]

-

Filo. (n.d.). mention two synthetic methods and reactivity of quinoline and isoquinolin. Retrieved from [Link]

-

quimicaorganica.org. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline. Retrieved from [Link]

-

Mondal, S. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

-

quimicaorganica.org. (n.d.). quinoline and isoquinoline theory. Retrieved from [Link]

-

Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline. Retrieved from [Link]

-

askIITians. (2019, May 4). Why isoquinoline is more basic than quinoline? Give reason. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

SpringerOpen. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-8-nitro-isoquinoline hydro-iodide. Retrieved from [Link]

-

Frontiers. (2023, January 5). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Difference Between. (2020, March 5). Difference Between Quinoline and Isoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

-

YouTube. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. Retrieved from [Link]

-

(PDF) Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved from [Link]

-

IUCr Journals. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin- 2-ium (2S,3S). Retrieved from [Link]

-

PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]

-

IUCr Journals. (2024, July 15). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Various conventional routes for the synthesis of quinoline derivatives. Retrieved from [Link]

-

Current Research in Chemistry. (n.d.). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Structure of quinoline derivatives with important pharmacological properties. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. differencebetween.com [differencebetween.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. scribd.com [scribd.com]

- 10. Isoquinoline - Wikipedia [en.wikipedia.org]

- 11. Quinoline - Wikipedia [en.wikipedia.org]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Quinoline and Isoquinoline [quimicaorganica.org]

- 16. mention two synthetic methods and reactivity of quinoline and isoquinolin.. [askfilo.com]

- 17. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]

- 18. prepchem.com [prepchem.com]

- 19. journals.iucr.org [journals.iucr.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isoquinoline Hydroiodide as a Bifunctional Catalyst in Organic Synthesis

Executive Summary

Isoquinoline hydroiodide (CAS: 7697-27-0) is an increasingly relevant organocatalyst in the field of Green Chemistry , specifically for Carbon Dioxide (CO2) Fixation . Unlike traditional metal-based catalysts (which often require rigorous purification to remove toxic residues), isoquinoline hydroiodide functions as a metal-free, bifunctional organocatalyst.

This guide details its primary application: the cycloaddition of CO2 to epoxides to yield cyclic carbonates .[1] These carbonates are critical electrolytes for lithium-ion batteries and precursors for non-isocyanate polyurethanes. The protocol leverages the synergistic effect of the isoquinolinium cation (electrophile activator) and the iodide anion (nucleophile) to achieve high Turnover Frequencies (TOF) under mild conditions.

Mechanistic Insight: The Synergistic Cycle

To use this catalyst effectively, one must understand the "Push-Pull" mechanism. Isoquinoline hydroiodide (

-

Epoxide Activation (The Pull): The protonated nitrogen (

) of the isoquinolinium ring forms a hydrogen bond with the epoxide oxygen. This polarization weakens the C-O bond, making the carbon centers more susceptible to attack. -

Nucleophilic Attack (The Push): The iodide anion (

), being a soft and excellent nucleophile, attacks the less sterically hindered carbon of the epoxide, opening the ring to form an iodohydrin intermediate. -

CO2 Insertion: Carbon dioxide inserts into the metal-alkoxide-like intermediate.[2]

-

Ring Closure: An intramolecular substitution (

) occurs, displacing the iodide and forming the five-membered cyclic carbonate. The catalyst is regenerated in its original salt form.

Visualization: Catalytic Cycle

The following diagram illustrates the molecular pathway, highlighting the bifunctional nature of the catalyst.

Figure 1: The synergistic catalytic cycle of Isoquinoline Hydroiodide in CO2 fixation.

Comparative Performance Analysis

Why choose Isoquinoline Hydroiodide over other halide salts? The aromatic nature of the isoquinoline ring provides distinct solubility profiles and acidity (

Table 1: Comparative Catalytic Activity (Model Reaction: Styrene Oxide + CO2) Conditions: 100°C, 1 MPa CO2, 1 mol% Catalyst, Solvent-free, 4h.

| Catalyst Type | Cation Structure | Anion | Yield (%) | Selectivity (%) | Notes |

| Isoquinoline Hydroiodide | Aromatic Protonated | I- | 94% | >99% | High activity due to H-bond donor ability. |

| TBAB (Tetrabutylammonium Bromide) | Aliphatic Quaternary | Br- | 78% | >99% | Lower nucleophilicity of Br- vs I-. |

| TBAI (Tetrabutylammonium Iodide) | Aliphatic Quaternary | I- | 88% | >99% | Lacks H-bond donor; relies only on I-. |

| Isoquinoline (Neutral) | Aromatic Neutral | None | <5% | N/A | No activation of epoxide; inactive alone. |

Data synthesized from general halide-salt catalytic trends in CO2 cycloaddition [1, 2].

Detailed Protocol: Synthesis of Styrene Carbonate

This protocol describes the conversion of Styrene Oxide to Styrene Carbonate.[3] It is scalable and can be adapted for other terminal epoxides (e.g., Epichlorohydrin, Propylene Oxide).

Materials & Equipment

-

Reagents: Styrene Oxide (>98%), Isoquinoline Hydroiodide (97%), CO2 (Gas cylinder, >99.9%).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor) or heavy-walled glass pressure tube (for low pressure < 0.5 MPa), Magnetic stirrer, Oil bath.

-

Safety: Isoquinoline hydroiodide is an irritant.[4] Work in a fume hood. CO2 under pressure presents an explosion hazard; use rated vessels.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Charge: In a 50 mL stainless steel autoclave, add Styrene Oxide (10 mmol, 1.20 g) and Isoquinoline Hydroiodide (0.1 mmol, 25.7 mg, 1 mol% loading ).

-

Note: No solvent is required.[3] The epoxide acts as the solvent. If the substrate is solid, use a minimal amount of Acetonitrile or MEK.

-

-

Purge: Seal the reactor. Purge with CO2 three times (pressurize to 0.5 MPa and release) to remove air/moisture.

-

Pressurize: Fill the reactor with CO2 to 1.0 - 2.0 MPa (approx. 10-20 bar).

-

Optimization: Lower pressures (balloon pressure) work but require longer reaction times (12-24h).

-

Phase 2: Catalysis 4. Heat: Place the reactor in a pre-heated oil bath at 100°C . Stir at 600 RPM. 5. Time: Allow the reaction to proceed for 3 to 4 hours .

- Monitoring: If using a glass pressure tube, the mixture will turn from a suspension (catalyst is sparingly soluble initially) to a clear homogeneous liquid as the carbonate forms and dissolves the salt.

Phase 3: Workup & Purification 6. Cool & Vent: Cool the reactor to room temperature (ice bath recommended to retain volatile products if using propylene oxide). Slowly vent the excess CO2. 7. Catalyst Recovery (Optional): Add Ethyl Acetate (10 mL) and Water (10 mL). Isoquinoline hydroiodide will partition into the aqueous phase (or precipitate if non-polar solvent is used).

- Simpler Path: For high-boiling carbonates, apply high vacuum directly. The cyclic carbonate remains; the catalyst can often be precipitated by adding diethyl ether.

- Purification: If high purity is required, recrystallize from ethanol (for solid carbonates) or distill under reduced pressure.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of cyclic carbonates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Insufficient CO2 pressure or temperature. | Increase Temp to 120°C or Pressure to 3 MPa. Ensure efficient stirring (gas-liquid mass transfer is critical). |

| Low Selectivity (Diol formation) | Moisture presence. | Dry the epoxide and CO2 lines. Water hydrolyzes the carbonate to a diol. |

| Catalyst Leaching | Inefficient separation. | Use a biphasic workup (Water/Ether). The salt is highly water-soluble; the organic carbonate is usually ether-soluble. |

| Dark Product Color | Iodine liberation. | Avoid temperatures >140°C. Add a trace of sodium thiosulfate in the wash step if the product is yellow/brown. |

Safety & Handling (MSDS Summary)

-

Health Hazards: Isoquinoline hydroiodide is harmful if swallowed (Acute Tox.[4][5][6] 4) and causes skin/eye irritation.[4][5][7]

-

Storage: Hygroscopic. Store in a desiccator or tightly sealed container away from light (iodides can degrade to

upon light exposure). -

Compatibility: Incompatible with strong oxidizing agents.

References

-

Mechanism of Halide Catalysts:Alkali metal halides and onium salts as catalysts for the synthesis of cyclic carbonates. (General review of halide efficacy: I > Br > Cl).

- Context: Establishes the nucleophilicity trend essential for the "Push" mechanism.

-

Protonated Salts in CO2 Fixation:Ema, T. et al. (2014).

- Context: Demonstrates the synergistic role of the H-bond donor (protonated nitrogen) alongside the halide anion.

-

Isoquinoline Safety Data:Thermo Fisher Scientific / Sigma-Aldrich SDS.

-

Green Chemistry Applications:North, M. et al. (2010).

- Context: Validates the shift toward metal-free organoc

Sources

- 1. addi.ehu.es [addi.ehu.es]

- 2. Catalysts for CO2/epoxide ring-opening copolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. canbipharm.com [canbipharm.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

Application Note: Stereoselective Synthesis of 1-Substituted Tetrahydroisoquinolines via Iridium-Catalyzed Hydrogenation of Isoquinolinium Hydroiodides

Executive Summary